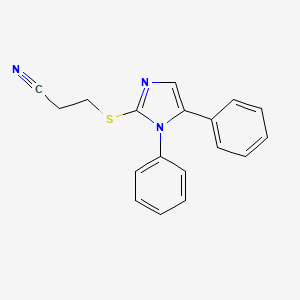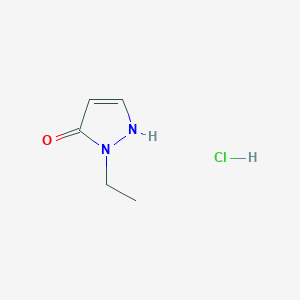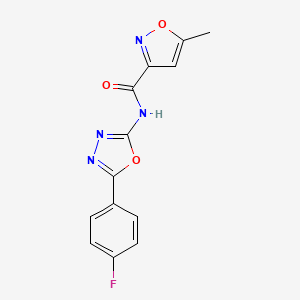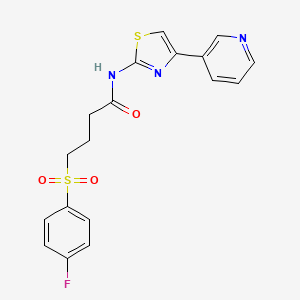
3-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)benzonitrile” is a chemical compound that has been identified as a novel, highly potent (low nM), and isoform-selective (1500-fold) inhibitor of aldo-keto reductase AKR1C3 . This enzyme is a target of interest in both breast and prostate cancer .
Molecular Structure Analysis
Crystal structure studies showed that the carboxylate group occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .Applications De Recherche Scientifique
Cancer Research and Inhibitor Development
3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acids, a closely related compound to 3-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)benzonitrile, have been identified as highly potent and selective inhibitors of the aldo-keto reductase AKR1C3. This enzyme is a target of interest in breast and prostate cancer. Studies have shown that these compounds exhibit good cellular potency, significantly inhibiting the AKR1C3 metabolism of a known dinitrobenzamide substrate, indicating potential applications in cancer therapy (Jamieson et al., 2012).
Mécanisme D'action
Orientations Futures
The development of AKR1C3 specific inhibitors remains challenging due to the high sequence similarity to its isoform AKR1C2 . The findings related to “3-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)benzonitrile” are anticipated to propel the development of next-generation AKR1C3 inhibitors with enhanced efficacy and reduced “off-target” effect for cancer therapy .
Propriétés
IUPAC Name |
3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c17-11-13-4-3-7-16(10-13)21(19,20)18-9-8-14-5-1-2-6-15(14)12-18/h1-7,10H,8-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZLOETFAYTUJNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)benzonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B3007597.png)
![(3aS,6aS)-5-Benzyl 1-tert-butyl tetrahydro-1H-pyrrolo[3,4-c]isoxazole-1,5(3H)-dicarboxylate](/img/structure/B3007598.png)






![4-(tert-butyl)-N-((5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide](/img/structure/B3007612.png)


